Kapakahine F is a marine-derived cyclic peptide that belongs to a family of compounds known as kapakahines, which exhibit unique structural features and biological activities. These compounds are primarily isolated from marine organisms, particularly sponges, and have garnered interest due to their potential pharmacological properties, including anti-cancer activity. Kapakahine F, specifically, has been the subject of various synthetic studies aimed at elucidating its structure and enhancing its availability for research purposes.
Kapakahine F was first identified from marine sources, particularly from the sponge species Cacospongia mycofijiensis. The compound's unique structure is attributed to its cyclic nature and the presence of various functional groups that contribute to its biological activity. The original isolation and characterization of kapakahines were significant in understanding their potential applications in medicinal chemistry.
Kapakahine F is classified as a cyclic peptide, which is a type of natural product that consists of amino acids linked in a circular arrangement. This classification places it within the broader category of peptides and alkaloids, which are known for their diverse biological activities.
The synthesis of Kapakahine F has been approached through various methods, primarily focusing on total synthesis techniques that allow for the construction of the compound in the laboratory. Notably, scalable synthetic routes have been developed to produce kapakahines efficiently.
The synthesis typically employs techniques such as:
Kapakahine F features a complex cyclic structure characterized by multiple chiral centers. Its molecular formula is C₁₉H₁₉N₃O₃S, indicating a composition that includes carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Kapakahine F undergoes various chemical reactions that can modify its structure or enhance its biological activity. Some key reactions include:
The stability of Kapakahine F under different conditions has been studied extensively. Understanding these reactions is critical for developing methods to enhance its stability and bioavailability in pharmaceutical applications.
The mechanism of action for Kapakahine F primarily involves interaction with cellular targets that may lead to apoptosis (programmed cell death) in cancer cells. Research indicates that kapakahines may disrupt cellular signaling pathways or induce oxidative stress within target cells.
Studies have demonstrated that Kapakahine F exhibits selective cytotoxicity against various cancer cell lines, suggesting a targeted mechanism that could be exploited for therapeutic purposes.
Kapakahine F is typically characterized by:
The chemical properties include:
Kapakahine F has potential applications in various scientific fields:
Research continues to explore the full range of biological activities associated with Kapakahine F and its derivatives, aiming to harness their potential for therapeutic applications.
Kapakahine F was first isolated in 1995 from the marine sponge Cribrochalina olemda (order Haplosclerida) collected off the coast of Fiji. This sponge species thrives in tropical Pacific reefs at depths of 10–30 meters and exhibits a distinctive tube-like morphology [5] [7]. The kapakahines (A–F) were identified as minor constituents of the sponge's metabolome, with kapakahine F constituting <0.001% of the organism's dry mass. This trace abundance initially hampered comprehensive biological evaluation [5].
Marine sponges like C. olemda are prolific sources of bioactive peptides due to their evolutionary adaptations. As sessile filter feeders, sponges face constant ecological pressures from predators, biofouling, and microbial pathogens. To counter these threats, they produce complex secondary metabolites—either independently or through symbiotic bacteria inhabiting their mesohyl matrix. Sponge-associated microbes can constitute up to 60% of the host's biomass and contribute significantly to peptide biosynthesis [1] [10]. The discovery of kapakahine F exemplifies how marine sponges serve as reservoirs of chemically diverse metabolites with potential therapeutic applications.
Table 1: Natural Source Profile of Kapakahine F
Property | Detail |
---|---|
Source Organism | Cribrochalina olemda (marine sponge) |
Collection Site | Fiji Islands, South Pacific |
Habitat Depth | 10–30 meters |
Year of Discovery | 1995 |
Relative Abundance | <0.001% of sponge dry mass |
Symbiotic Influence | Bacterial symbionts suspected in biosynthesis |
Kapakahine F belongs to the heterodetic cyclic peptide subclass, characterized by a macrocyclic ring formed through both amide bonds and unconventional linkages. Its architecture comprises:
Computational analyses using Conceptual Density Functional Theory (CDFT) reveal kapakahine F’s electronic properties:
Table 2: Structural Comparison of Selected Kapakahines
Feature | Kapakahine F | Kapakahine B | Kapakahine A |
---|---|---|---|
Amino Acid Residues | 13 | 14 | 13 |
Key Functional Group | α-Carboline, biaryl ether | α-Carboline, biaryl ether + Phe | α-Carboline, biaryl ether |
Molecular Weight | 1487.6 Da | 1620.7 Da | 1492.6 Da |
HOMO-LUMO Gap | 5.2 eV | 4.7 eV | 5.0 eV |
LogP (Predicted) | 3.1 | 2.8 | 3.3 |
Cytotoxicity (P388 cells) | Inactive (IC₅₀ >50 μM) | Active (IC₅₀ = 4.2 μM) | Active (IC₅₀ = 8.5 μM) |
Despite its lack of direct cytotoxicity, kapakahine F holds significance as:
Marine cyclic peptides broadly exhibit remarkable bioactivities:
Table 3: Bioactive Marine Cyclic Peptides with Therapeutic Potential
Peptide Class | Source Sponge | Biological Activity | Molecular Target |
---|---|---|---|
Phakellistatins | Phakellia spp. | Cytotoxic (ED₅₀ = 0.2–7.5 μg/mL) | Proteasome inhibition |
Geodiamolides | Geodia spp. | Actin disruption (IC₅₀ = 2.5 ng/mL) | Actin cytoskeleton |
Discodermins | Discodermia spp. | Antifungal, cytotoxic | Membrane integrity |
Kapakahines | Cribrochalina olemda | Selective cytotoxicity (e.g., kapakahine B) | Mitochondrial proteins |
Cyclotheonamides | Theonella swinhoei | Serine protease inhibition | Thrombin, trypsin |
Concluding RemarksKapakahine F exemplifies the chemical ingenuity of marine sponges, offering a structurally complex scaffold with untapped pharmacological potential. Its inactivity relative to kapakahine B provides a compelling case study for structure-activity relationship optimization. Future research should leverage scalable synthesis and target identification technologies to explore derivatives of kapakahine F that may overcome its intrinsic limitations while capitalizing on its unique architecture.
CAS No.:
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: